

Fasiglifam in Glycemic Control: A Comparative Analysis of Clinical Trial Data

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Fasiglifam (TAK-875), a selective G protein-coupled receptor 40 (GPR40) agonist, was developed for the treatment of type 2 diabetes mellitus (T2DM). It enhances glucose-dependent insulin secretion, offering a novel mechanism for glycemic control. Despite promising efficacy, the clinical development of fasiglifam was terminated due to concerns regarding liver safety.[1][2] This guide provides a comprehensive comparison of fasiglifam's glycemic control efficacy with other established oral antidiabetic agents, supported by data from key clinical trials.

Comparative Efficacy in Glycemic Control

Clinical trial data demonstrate that fasiglifam significantly improves glycemic parameters in patients with T2DM. The following tables summarize the key findings from phase III clinical trials of fasiglifam and compare them with data from trials of a sulfonylurea (glimepiride) and a dipeptidyl peptidase-4 (DPP-4) inhibitor (sitagliptin).

Table 1: Change in HbA1c from Baseline



Treatmen t	Dosage	Study Duration	Mean Baseline HbA1c (%)	Mean Change from Baseline (%)	Placebo- Corrected Change (%)	Referenc e
Fasiglifam	25 mg	24 weeks	~8.1	-0.57	-0.73	[1][2]
50 mg	24 weeks	~8.1	-0.83	-0.99	[1][2]	
Glimepiride	1-8 mg	10 weeks	Not Specified	-1.4 (vs. placebo)	-1.4	[3]
1-8 mg	14 weeks	~8.5	-1.2 to -1.9	Not Applicable	[3]	
Sitagliptin	100 mg	24 weeks	~8.0	-0.79	-0.79	[4]

Table 2: Change in Fasting Plasma Glucose (FPG) from

Baseline

Treatmen t	Dosage	Study Duration	Mean Baseline FPG (mmol/L)	Mean Change from Baseline (mmol/L)	Placebo- Corrected Change (mmol/L)	Referenc e
Fasiglifam	25 mg	24 weeks	~9.4	-1.40	-1.23	[2]
50 mg	24 weeks	~9.4	-1.41	-1.24	[2]	
Glimepiride	1-8 mg	10 weeks	Not Specified	-2.6 (vs. placebo)	-2.6	[3]
Sitagliptin	100 mg	24 weeks	~10.1	-1.0	-1.0	[4]

Table 3: Proportion of Patients Achieving HbA1c <7.0%



Treatment	Dosage	Study Duration	Percentage of Patients Achieving Target	Reference
Fasiglifam	25 mg	24 weeks	30.2%	[1][2]
50 mg	24 weeks	54.8%	[1][2]	
Glimepiride	1-8 mg	10 weeks	69% (HbA1c <7.2%)	[3]
Sitagliptin	100 mg	24 weeks	~47%	[5]

Experimental Protocols

The data presented above are derived from randomized, double-blind, placebo-controlled phase III clinical trials. Below are the generalized methodologies for the key studies cited.

Fasiglifam Phase III Trial Methodology

- Objective: To assess the efficacy and safety of fasiglifam monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise.[1][3]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][3]
- Patient Population: Adults with T2DM and a baseline HbA1c between 7.0% and 10.5%.[3]
- Intervention: Patients were randomized to receive once-daily oral doses of fasiglifam (25 mg or 50 mg) or placebo for 24 weeks.[1]
- Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[1][3]
- Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose, and the proportion of patients achieving an HbA1c target of <7.0%.[1][2]

Glimepiride Clinical Trial Methodology (General)



- Objective: To evaluate the efficacy and safety of glimepiride monotherapy in patients with type 2 diabetes.
- Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials.[3]
- Patient Population: Adults with T2DM who are not adequately controlled by diet and exercise alone.
- Intervention: Patients receive glimepiride (with doses ranging from 1 mg to 8 mg daily) or placebo.[3]
- Primary Efficacy Endpoint: Change in HbA1c from baseline.[3]
- Secondary Efficacy Endpoints: Changes in fasting and postprandial plasma glucose.[3][6]

Sitagliptin Monotherapy Trial Methodology

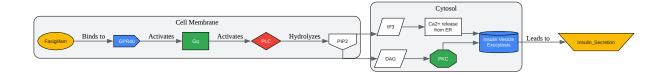
- Objective: To assess the efficacy and safety of sitagliptin monotherapy in patients with type 2 diabetes with inadequate glycemic control on diet and exercise.[4]
- Study Design: A randomized, double-blind, placebo-controlled study.[4]
- Patient Population: Patients with T2DM and a baseline HbA1c typically between 7.0% and 10.0%.
- Intervention: Patients were randomized to receive sitagliptin (commonly 100 mg once daily)
 or placebo for a duration of 24 weeks.[4]
- Primary Efficacy Endpoint: Change from baseline in HbA1c.[4]
- Secondary Efficacy Endpoints: Changes in fasting plasma glucose and 2-hour postprandial glucose.[4]

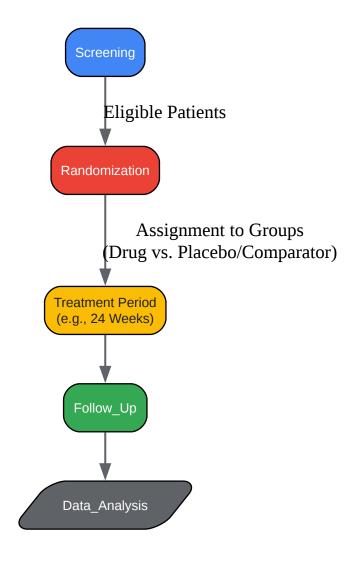
Signaling Pathway and Experimental Workflow GPR40 Signaling Pathway

Fasiglifam exerts its effects by activating GPR40, a receptor for free fatty acids, which is highly expressed in pancreatic β -cells.[7] The activation of GPR40 by an agonist like fasiglifam



initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.





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